molecular formula C25H36N2OS B2914829 N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 1235378-20-7

N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2914829
CAS No.: 1235378-20-7
M. Wt: 412.64
InChI Key: OPCRJCCTNXTHET-UHFFFAOYSA-N
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Description

N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:

  • Formation of the Adamantane Carboxylic Acid: : The starting material, adamantane, undergoes oxidation to form adamantane-1-carboxylic acid.

  • Functionalization of the Piperidine Ring: : Piperidine undergoes functionalization through reactions with appropriate reagents to introduce the 2-(methylsulfanyl)phenylmethyl group.

  • Coupling Reaction: : The carboxylic acid is coupled with the functionalized piperidine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

On an industrial scale, the production might involve:

  • Bulk Synthesis of Intermediates: : Large-scale synthesis of adamantane-1-carboxylic acid and the piperidine intermediate.

  • Continuous Flow Reactions: : Utilizing continuous flow reactors for the coupling reaction to improve yield and reduce reaction time.

  • Purification Processes: : Employing chromatographic techniques and recrystallization for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

  • Reduction: : The compound may undergo reduction reactions at the carboxamide group with reagents like lithium aluminium hydride.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Electrophilic Reagents: : Halogens (chlorine, bromine), nitric acid for nitration.

Major Products

Depending on the reaction, the major products might include sulfoxides, sulfones, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide has diverse scientific research applications:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development.

  • Industry: : Its robust structure and reactivity make it useful in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide involves:

  • Molecular Targets: : It may target receptors or enzymes involved in neurological pathways.

  • Pathways Involved: : Interactions with neurotransmitter receptors or inhibition of specific enzymes.

  • Effect Exertion: : Modulation of receptor activity or enzyme inhibition leading to therapeutic effects.

Comparison with Similar Compounds

N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is unique due to its:

  • Rigid Structure: : The adamantane core provides stability and a unique three-dimensional structure.

  • Functional Groups: : The combination of a piperidine ring with a methylsulfanyl group offers diverse reactivity compared to other similar compounds.

Similar Compounds

  • Amantadine: : Shares the adamantane core but lacks the piperidine and phenyl functionalization.

  • Memantine: : Similar adamantane structure used in the treatment of Alzheimer's disease.

  • Rimantadine: : Contains an adamantane core but with different substituents compared to this compound.

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Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRJCCTNXTHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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